2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a difluorophenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), followed by a substitution reaction with a difluorobenzene derivative.
Attachment of the Thiophene Moiety: The thiophene group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Final Assembly: The final compound can be assembled by reacting the intermediate products under suitable conditions, such as refluxing in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like NBS or NCS, palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the thiophene moiety may yield sulfoxides or sulfones, while reduction of the oxazole ring may lead to the formation of amines or alcohols.
Scientific Research Applications
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide: can be compared with other compounds featuring oxazole rings, difluorophenyl groups, or thiophene moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-10-3-4-13(14(18)6-10)15-7-11(20-22-15)8-16(21)19-9-12-2-1-5-23-12/h1-7H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEMTVIIZUVFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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